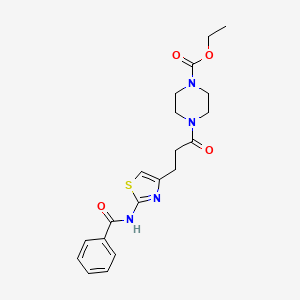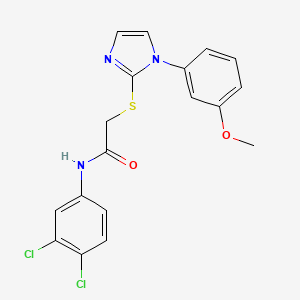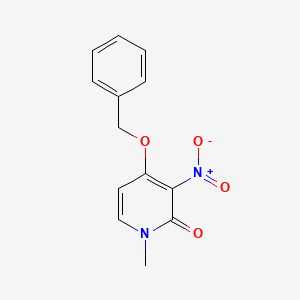
N1-(3,4-dimethoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Synthesis of Novel Isoxazolines and Isoxazoles : Through [3+2] cycloaddition, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were prepared. This synthesis involved intramolecular cyclization and condensation with arylnitrile oxides (Rahmouni et al., 2014).
Molecular Structure Analysis
- Crystal Structure of Pyrazole Derivatives : The crystal structure of specific pyrazole derivatives was elucidated, providing insights into molecular interactions and configurations relevant to understanding similar compounds (Vénosová et al., 2020).
Chemical Reactions and Properties
- Reactivity of Pyrazolo[1,5-a]pyrimidines : Studies on the chemistry of substituted pyrazolo[1,5-a]pyrimidines revealed insights into intramolecular cyclization and regioselectivity, offering a foundation for understanding the reactivity of related chemical frameworks (Chimichi et al., 1996).
Physical Properties Analysis
- Spectral and Thermal Investigation : A novel Schiff base ligand and its metal complexes were investigated for their spectral and thermal properties, which can provide a basis for understanding the physical properties of related compounds (Abouel‐Enein et al., 2020).
Chemical Properties Analysis
- Ionic Liquid Mediated Synthesis : The synthesis of pyrazolo[3,4-d]pyrimidine-6-ones/thiones in an ionic liquid highlights the role of green chemistry in synthesizing complex molecules, which might relate to the chemical properties of N1-(3,4-dimethoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide (Sudhan et al., 2016).
Scientific Research Applications
Antimicrobial and Insecticidal Potential
A study conducted by Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, including compounds structurally similar to N1-(3,4-dimethoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide. These compounds showed promising insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms.
Cancer and Anti-inflammatory Properties
A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives, including compounds with structural similarities to this compound. These compounds exhibited potential antitumor properties against breast cancer and antimicrobial effectiveness.
Antiviral Properties
Research by Munier-Lehmann et al. (2015) on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, structurally similar to this compound, revealed notable antiviral properties. These compounds inhibited the replication of the measles virus, suggesting potential application in antiviral therapy.
Inhibitory Effects on Cellular Enzymes
A study by Rahmouni et al. (2016) on a series of pyrazolopyrimidines derivatives, similar in structure to this compound, showed inhibitory activities against the 5-lipoxygenase enzyme and demonstrated anticancer properties.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5/c1-12-10-18(28)25-21(23-12)27-17(9-13(2)26-27)24-20(30)19(29)22-8-7-14-5-6-15(31-3)16(11-14)32-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYKMIFZEWNSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)




![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)
